![molecular formula C15H16FN3O B7548302 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole is a synthetic compound that features a pyrrolidine ring, a pyrazole ring, and a fluorophenyl group
Preparation Methods
The synthesis of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization and coupling. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones or their equivalents.
Coupling of the rings: The pyrrolidine and pyrazole rings are then coupled through a carbonyl linkage, often using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis and purification techniques.
Chemical Reactions Analysis
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The carbonyl linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms of action.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole share the pyrazole ring structure and are studied for their pharmacological properties.
Fluorophenyl compounds: Compounds like 4-fluorophenylacetic acid and 4-fluorophenylalanine share the fluorophenyl group and are used in various chemical and biological studies.
Properties
IUPAC Name |
[2-(4-fluorophenyl)pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-18-14(8-9-17-18)15(20)19-10-2-3-13(19)11-4-6-12(16)7-5-11/h4-9,13H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGLZSQPQBPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
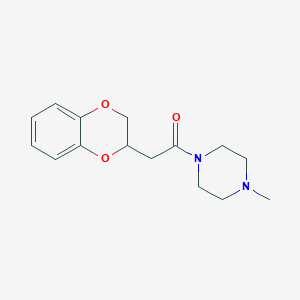
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
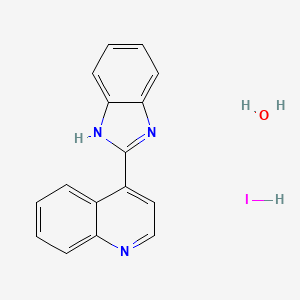
![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE](/img/structure/B7548250.png)
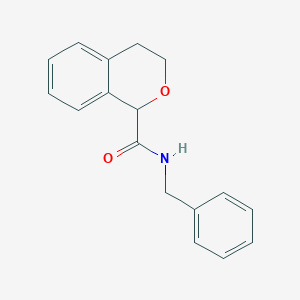
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
![N-[(4-Ethoxyphenyl)methyl]-2-ethyl-4-methylpyrimidine-5-carboxamide](/img/structure/B7548270.png)
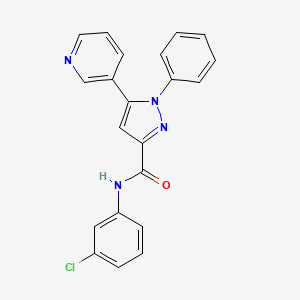
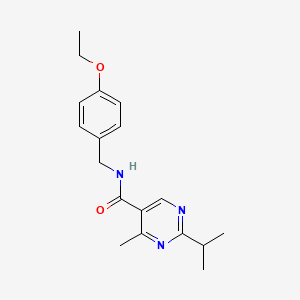
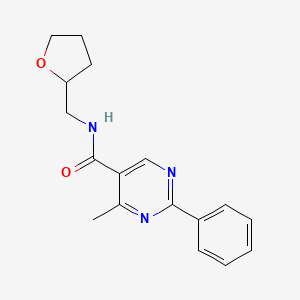
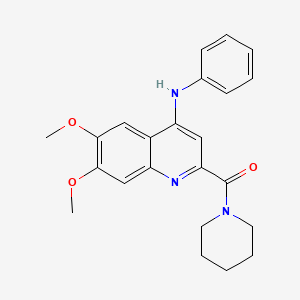
![5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548296.png)
